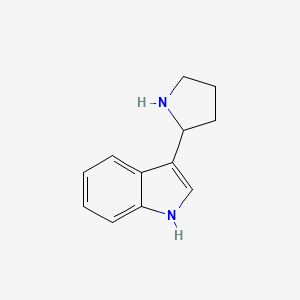
3-(pyrrolidin-2-yl)-1H-indole
Overview
Description
“3-(pyrrolidin-2-yl)-1H-indole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “this compound” involves a process called divergent synthesis. This process involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . The protocol involves C–H functionalization, switching formation of two products, room-temperature conditions, low photocatalyst loadings, without strong oxidant, and moderate to excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the pyrrolidine ring and its derivatives . The structure of this compound is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The reactions also involve the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Corrosion Inhibition : One study explored the effectiveness of 3-amino alkylated indoles, including compounds similar to 3-(pyrrolidin-2-yl)-1H-indole, as corrosion inhibitors for mild steel in acidic environments. These compounds were found to exhibit high inhibition efficiency, indicating their potential use in protecting metal surfaces against corrosion (Verma et al., 2016).
Organic Synthesis : Another study reported the divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. This method has been applied in the synthesis of natural products, highlighting its significance in organic chemistry (Silalai & Saeeng, 2023).
Pharmacological Applications : A patent application discusses the development of novel 3-(indol-3-yl)pyridine derivatives, which show promise as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), potentially useful for treating cancer and neurodegenerative disorders (Abdel-Magid, 2017).
Material Science : In the field of material science, a study investigated the optoelectronic and charge transfer properties of various compounds, including one similar to this compound, demonstrating their potential in organic semiconductor devices (Irfan et al., 2019).
Natural Product Research : Research on indole alkaloid glycosides from the roots of Isatis indigotica revealed compounds with a structure similar to this compound. These compounds were studied for their nitric oxide inhibitory effects, though no significant activities were observed (Zhang et al., 2020).
Future Directions
The future directions for “3-(pyrrolidin-2-yl)-1H-indole” could involve further exploration of its potential biological activities. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this compound could be used in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a part of many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a variety of ways . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active natural and synthetic compounds .
Pharmacokinetics
A related compound, 3,3-difluoropyrrolidin-1-yl, was found to be eliminated by both metabolism and renal clearance .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
It’s worth noting that the synthesis of related compounds involves room-temperature conditions and low photocatalyst loadings .
properties
IUPAC Name |
3-pyrrolidin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-2,4-5,8,12-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVAXPFTVGSHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958700 | |
| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3766-03-8 | |
| Record name | Indole, 3-(2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



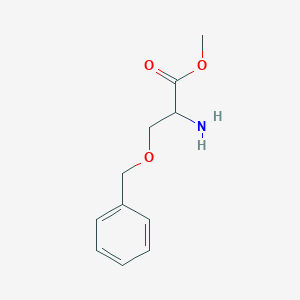
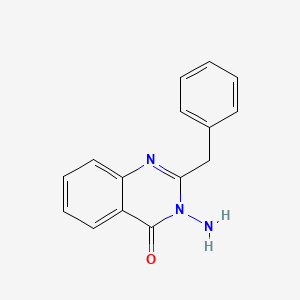
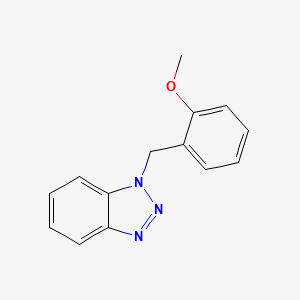

![1-Oxaspiro[4.5]decane-2,4-dione](/img/structure/B1618733.png)
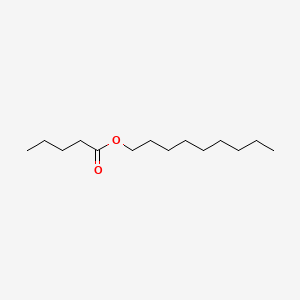
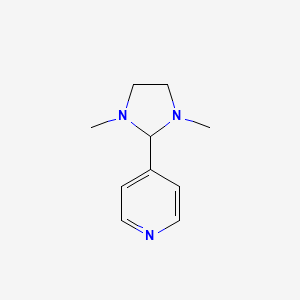


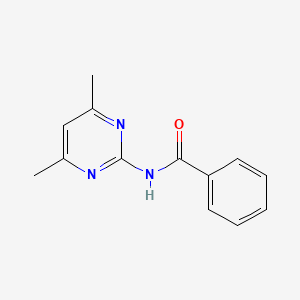


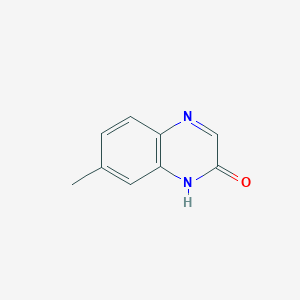
![Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate](/img/structure/B1618750.png)